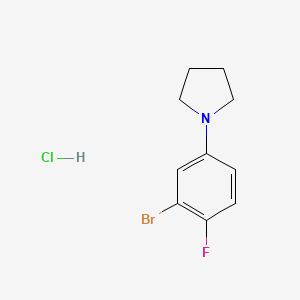

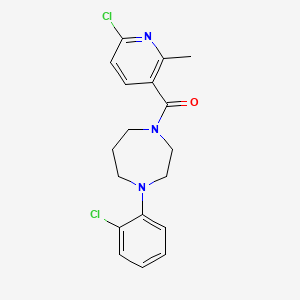

1-(3-Bromo-4-fluorophenyl)pyrrolidine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-(3-Bromo-4-fluorophenyl)pyrrolidine;hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss various related bromo-fluorophenyl compounds and their synthesis, which can provide insights into the potential characteristics and synthetic routes for the compound . These compounds are often intermediates or key components in the synthesis of biologically active molecules or materials with specific properties, such as luminescence or the ability to form specific molecular structures .

Synthesis Analysis

The synthesis of related bromo-fluorophenyl compounds typically involves multi-step reactions, including halogenation, palladium-catalyzed coupling, and other transformations. For example, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine involves halogen dance reactions and subsequent functionalization to create pentasubstituted pyridines . Similarly, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one includes steps such as nitration, chlorination, N-alkylation, reduction, and condensation . These methods could potentially be adapted to synthesize the compound "1-(3-Bromo-4-fluorophenyl)pyrrolidine;hydrochloride" by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of bromo-fluorophenyl compounds are often characterized by X-ray diffraction, NMR spectroscopy, and mass spectrometry. These techniques provide detailed information about the arrangement of atoms, molecular conformations, and the presence of specific functional groups. For instance, the crystal structure of a related compound, 6-(4-bromophenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine, reveals a screw-boat conformation and specific hydrogen bonding patterns . Such analyses are crucial for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

Bromo-fluorophenyl compounds can participate in various chemical reactions, often serving as intermediates in the synthesis of more complex molecules. For example, the cyclometalated Pd(II) and Ir(III) complexes with bromophenylpyridine ligands are used in luminescent applications and coupling reactions . The reactivity of these compounds is influenced by the presence of halogen atoms, which can be strategically manipulated through reactions like halogen dance or palladium-catalyzed cross-coupling to introduce new functional groups or form new bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-fluorophenyl compounds are determined by their molecular structure and the nature of their substituents. These properties include solubility, melting points, boiling points, and stability under various conditions. The presence of halogen atoms can significantly affect these properties, making them valuable for specific applications. For instance, the luminescent properties of cyclometalated complexes are a direct result of their structural features . The compound "1-(3-Bromo-4-fluorophenyl)pyrrolidine;hydrochloride" would likely exhibit properties consistent with other halogenated aromatic compounds, influenced by the pyrrolidine ring and hydrochloride salt form.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Intermediate for Biologically Active Compounds : 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, a related compound, is an important intermediate for synthesizing various biologically active compounds (Wang et al., 2016).

- Synthesis and Reactivity Study : 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CFPDPPO), a similar compound, has been synthesized and characterized for potential use in non-linear optics and as an anti-cancerous drug lead (Murthy et al., 2017).

Structural Analysis

- Crystal Structure Analysis : The crystal structure of 3'-[(4-Fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1H)-one, a related compound, has been analyzed, providing insight into its chemical properties and potential applications in drug design (Sharma et al., 2013).

Applications in Organic Chemistry and Pharmaceuticals

- Synthesis of Nitroxides : 2-Fluorophenylpyrrolidin-1-oxyls, compounds related to 1-(3-Bromo-4-fluorophenyl)pyrrolidine;hydrochloride, have been synthesized for potential use in spin-labelling studies in organic chemistry (Hankovszky et al., 1989).

- Thermochemistry of Halogenated Derivatives : Studies on the thermochemistry of halogenated 1-phenylpyrrole derivatives, closely related to 1-(3-Bromo-4-fluorophenyl)pyrrolidine;hydrochloride, provide valuable data for pharmaceutical and chemical applications (Santos & Silva, 2010).

Potential in Medicinal Chemistry

- Microbiological Activity : The synthesis of 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives, which have structural similarities, has been explored for their bacteriostatic and antituberculosis activity, demonstrating potential in medicinal chemistry (Miszke et al., 2008).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

Propiedades

IUPAC Name |

1-(3-bromo-4-fluorophenyl)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFN.ClH/c11-9-7-8(3-4-10(9)12)13-5-1-2-6-13;/h3-4,7H,1-2,5-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYCHAGQSTAHIGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=C(C=C2)F)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromo-4-fluorophenyl)pyrrolidine;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-[amino(4-fluorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B3013122.png)

![N-cyclopentyl-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B3013125.png)

![2-phenoxy-N-[3-(1H-pyrazol-5-yl)phenyl]propanamide](/img/structure/B3013129.png)

![ethyl (7Z)-2-(acetylamino)-7-({[(2-chlorophenyl)carbonyl]oxy}imino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3013131.png)

![3-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(2-chlorophenyl)urea](/img/structure/B3013133.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(benzyloxy)benzamide](/img/structure/B3013136.png)

![2-[4-(Oxiran-2-ylmethoxy)phenyl]quinoxaline](/img/structure/B3013137.png)